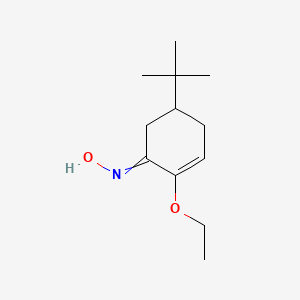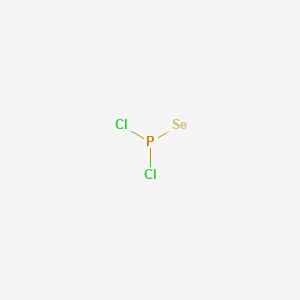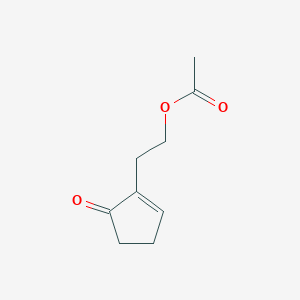![molecular formula C12H19OP B14635251 4-[Ethyl(phenyl)phosphanyl]butan-1-OL CAS No. 54807-90-8](/img/structure/B14635251.png)
4-[Ethyl(phenyl)phosphanyl]butan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Ethyl(phenyl)phosphanyl]butan-1-OL is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a butane chain, which is further substituted with an ethyl(phenyl)phosphanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Ethyl(phenyl)phosphanyl]butan-1-OL can be achieved through several methods:
Grignard Reaction: One common method involves the reaction of phenylethyl magnesium bromide with ethylene oxide, followed by hydrolysis to yield the desired alcohol.
Condensation and Hydrogenation: Another method includes the condensation of phenylacetaldehyde with acetaldehyde, followed by hydrogenation and reduction of the unsaturated aldehyde.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-[Ethyl(phenyl)phosphanyl]butan-1-OL undergoes various chemical reactions, including:
Cyclization: In the presence of phosphoric acid at high temperatures, it undergoes cyclization to yield tetralin.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in acetonitrile.
Cyclization: Phosphoric acid at high temperatures.
Major Products
Oxidation: 2-phenyltetrahydrofuran.
Cyclization: Tetralin.
Aplicaciones Científicas De Investigación
4-[Ethyl(phenyl)phosphanyl]butan-1-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[Ethyl(phenyl)phosphanyl]butan-1-OL involves its interaction with molecular targets through its hydroxyl and phosphanyl groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenyl-1-butanol: Similar in structure but lacks the ethyl(phenyl)phosphanyl group.
Phenylbutyl alcohol: Another similar compound with a phenyl group attached to a butanol chain.
Uniqueness
4-[Ethyl(phenyl)phosphanyl]butan-1-OL is unique due to the presence of the ethyl(phenyl)phosphanyl group, which imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Propiedades
Número CAS |
54807-90-8 |
|---|---|
Fórmula molecular |
C12H19OP |
Peso molecular |
210.25 g/mol |
Nombre IUPAC |
4-[ethyl(phenyl)phosphanyl]butan-1-ol |
InChI |
InChI=1S/C12H19OP/c1-2-14(11-7-6-10-13)12-8-4-3-5-9-12/h3-5,8-9,13H,2,6-7,10-11H2,1H3 |
Clave InChI |
NYNLLEJCTAGROE-UHFFFAOYSA-N |
SMILES canónico |
CCP(CCCCO)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


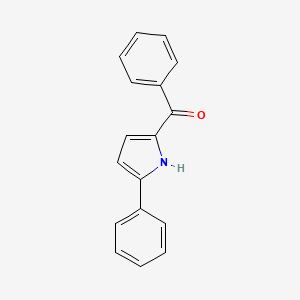
![Ethyl 2-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B14635174.png)


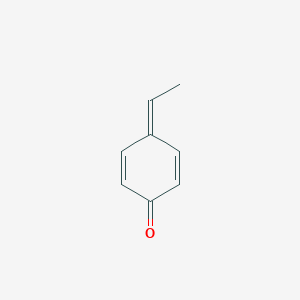
![2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenol](/img/structure/B14635203.png)

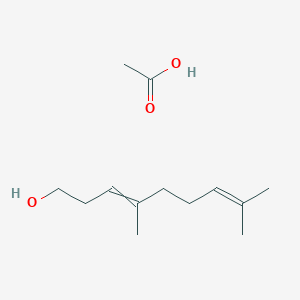
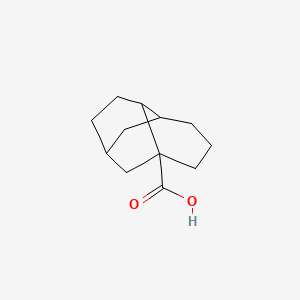
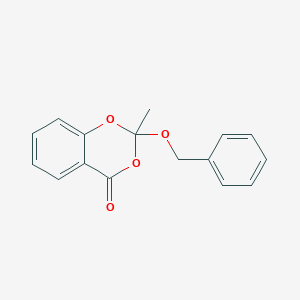
![N'-{4-[(6-Methoxypyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14635232.png)
